3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c10-8(11)7-13-5-3-12(4-6-13)2-1-9(14)15/h8H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLPNPFMCACAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Difluoroethyl Halides Followed by Propanoic Acid Coupling
A foundational strategy involves the sequential alkylation of piperazine with 2,2-difluoroethyl halides, followed by coupling with a propanoic acid derivative.
Step 1: Synthesis of 4-(2,2-Difluoroethyl)piperazine
Piperazine is treated with 2-bromo-2,2-difluoroethane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, preferentially alkylating one nitrogen atom of the piperazine ring. Solvent selection (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical to minimize over-alkylation.
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
Regioselectivity in Piperazine Alkylation
The unsymmetrical substitution pattern of piperazine necessitates careful control to avoid di-alkylation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The piperazine ring allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Production
The synthesis of 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid typically involves:
- Formation of Piperazine Intermediate : The reaction of piperazine with 2,2-difluoroethyl bromide to form the intermediate 4-(2,2-difluoroethyl)piperazine.
- Introduction of Propanoic Acid Moiety : This intermediate is then reacted with propanoic acid derivatives under controlled conditions to yield the final product.
This synthetic route is crucial for producing the compound in both laboratory and industrial settings, ensuring high yields and purity.
Chemistry
This compound serves as an important building block in organic synthesis. Its structure allows it to be utilized in the creation of more complex molecules, facilitating advancements in synthetic methodologies.
Biology
The compound has been investigated for its potential biological activities, particularly its interactions with enzymes and receptors. Notably, the difluoroethyl group enhances binding affinity to molecular targets, which may influence various biochemical pathways.
Mechanisms of Action:
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes.
- Receptor Interaction : The compound could bind to neurotransmitter receptors, affecting signaling pathways.
Medicine
Research is ongoing to explore its therapeutic applications. Notable areas include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 64 | Candida albicans |
| Derivative B | 128 | Staphylococcus aureus |
| Derivative C | 128 | Escherichia coli |
These findings suggest the potential for developing novel antibacterial agents based on this scaffold.
Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry explored various piperazine derivatives and their antimicrobial activities. Results indicated that modifications led to enhanced activity against a range of pathogens, highlighting the potential for developing new antibacterial agents based on this structure.
Neuropharmacological Studies
Research has also focused on the neuropharmacological effects of similar compounds, suggesting that they could influence mood and cognitive functions by acting on serotonin or dopamine receptors.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorinated Substituents: The 2,2-difluoroethyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., hydroxyl or methyl groups) .
- Aromatic vs. Aliphatic Substituents : Phenyl and pyrimidinyl groups (e.g., CAS 874802-34-3) enhance receptor binding via π-π stacking, whereas aliphatic chains (e.g., 2-hydroxyethyl in CAS 1185300-58-6) prioritize solubility .
- Salt Forms : Dihydrochloride derivatives (e.g., CAS 1172802-40-2) exhibit higher aqueous solubility, critical for formulation .
Receptor Binding Profiles
- The difluoroethyl group may optimize receptor selectivity over non-fluorinated analogs .
Biological Activity
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid (CAS No. 1182922-40-2) is a chemical compound with notable potential in various biological applications. Its unique structure, which includes a piperazine ring and a difluoroethyl substituent, positions it as an interesting candidate for drug development and research in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₆F₂N₂O₂
- Molecular Weight : 222.23 g/mol
- CAS Number : 1182922-40-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoroethyl group enhances its binding affinity, while the piperazine ring facilitates interactions with neurotransmitter systems, potentially influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes.
- Receptor Interaction : It could bind to neurotransmitter receptors, affecting signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate varying levels of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 64 | Candida albicans |
| Derivative B | 128 | Staphylococcus aureus |
| Derivative C | 128 | Escherichia coli |
These findings suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Organic Chemistry explored the synthesis of various piperazine derivatives and their antimicrobial activities. The results indicated that certain modifications led to enhanced activity against a range of pathogens, highlighting the potential for developing novel antibacterial agents based on this scaffold . -
Neuropharmacological Studies :
Other research has investigated the neuropharmacological effects of similar compounds, focusing on their potential to modulate neurotransmitter systems. These studies suggest that the compound could influence mood and cognitive functions by acting on serotonin or dopamine receptors .
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of Piperazine Intermediate : Reaction of piperazine with difluoroethyl halides.
- Introduction of Propanoic Acid Moiety : Subsequent reaction with propanoic acid derivatives.
This synthetic route is crucial for producing the compound in both laboratory and industrial settings, ensuring high yields and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid?
- Methodology : The compound can be synthesized via coupling reactions between a piperazine derivative and a propanoic acid precursor. For example, carbodiimide-mediated coupling (e.g., using HOBt/TBTU) is commonly employed to form amide or ester linkages. Purification via recrystallization or column chromatography is critical, with intermediates validated by NMR and elemental analysis .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and monitor pH to avoid side reactions. Use anhydrous solvents (e.g., DMF) under inert atmospheres for moisture-sensitive steps .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the piperazine ring environment and difluoroethyl group. Elemental analysis (e.g., C, H, N percentages) should match theoretical values within ±0.3%. Mass spectrometry (HRMS or ESI-MS) provides molecular ion verification .
- Advanced Tip : For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in the piperazine region .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, use phosphate-buffered saline (PBS) at pH 7.4 with co-solvents (≤5% DMSO) to avoid precipitation. Adjust pH with NaOH/HCl to enhance aqueous solubility via ionization of the carboxylic acid group .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with enhanced 5-HT receptor binding?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the 5-HT₂ receptor crystal structure (PDB ID: 6WGT). Focus on the difluoroethyl group’s electrostatic interactions. Validate predictions with radioligand binding assays (³H-ketanserin displacement) and correlate with in silico binding energies .
- Data Integration : Use quantum mechanical calculations (DFT) to model fluorine’s electron-withdrawing effects on piperazine ring basicity .
Q. How should researchers address contradictory bioactivity data across different batches?
- Methodology :
Purity Analysis : Verify batch purity via HPLC (≥95%) and check for residual solvents (GC-MS).
Crystallography : Compare polymorphic forms (if applicable) using XRPD.
Biological Replicates : Repeat assays with controlled cell lines (e.g., HEK-293 expressing 5-HT₂A) to minimize variability .
- Case Study : Inconsistent IC₅₀ values may arise from impurities in the difluoroethyl moiety; repurify via reverse-phase HPLC .
Q. What strategies stabilize the difluoroethyl group during prolonged reaction steps?
- Methodology :
- Temperature Control : Maintain reactions below 40°C to prevent β-elimination of fluorine.
- Protective Groups : Use tert-butoxycarbonyl (Boc) on the piperazine nitrogen to reduce side reactions. Deprotect with TFA post-synthesis .
- Inert Conditions : Conduct reactions under argon/glovebox conditions to avoid hydrolysis .
Q. How can reaction pathways be optimized using high-throughput screening (HTS)?
- Methodology : Use DoE (Design of Experiments) to test variables (e.g., solvent, catalyst, temperature). For example, screen 96-well plates with varying TBTU concentrations (0.1–1.0 eq) and monitor yields via LC-MS. Apply machine learning (e.g., Random Forest) to identify optimal conditions .
Q. What in vitro models are suitable for evaluating metabolic stability?
- Methodology :
- Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM compound) and quantify parent compound loss via LC-MS/MS over 24 hours.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Data Interpretation : A high hepatic extraction ratio (EH > 0.5) suggests first-pass metabolism, guiding structural modifications (e.g., methyl group addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
